molecular formula C5H9N3S B2464277 2-Methyl-4-methylsulfanylpyrazol-3-amine CAS No. 1520360-32-0

2-Methyl-4-methylsulfanylpyrazol-3-amine

Cat. No.: B2464277
CAS No.: 1520360-32-0
M. Wt: 143.21
InChI Key: MDBKHTSVXMBYTD-UHFFFAOYSA-N
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Description

2-Methyl-4-methylsulfanylpyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 2-position, a methylsulfanyl group at the 4-position, and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-methylsulfanylpyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with a methylthiolating agent such as methylthiol chloride.

    Amination: The final step involves the introduction of the amino group at the 3-position. This can be done through a direct amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, sulfonamides, alkylated derivatives.

Scientific Research Applications

2-Methyl-4-methylsulfanylpyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-methylsulfanylpyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and amino groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methylsulfanylpyrazole: Lacks the amino group, which may reduce its biological activity.

    4-Methylsulfanylpyrazol-3-amine: Lacks the methyl group at the 2-position, potentially altering its chemical reactivity and biological properties.

    2-Methylpyrazol-3-amine: Lacks the methylsulfanyl group, which may affect its overall stability and reactivity.

Uniqueness

2-Methyl-4-methylsulfanylpyrazol-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methylsulfanyl and amino groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-methyl-4-methylsulfanylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8-5(6)4(9-2)3-7-8/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBKHTSVXMBYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520360-32-0
Record name 1-methyl-4-(methylsulfanyl)-1H-pyrazol-5-amine
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